S1P1激动剂III
描述
S1P1 激动剂 III 是一种强效且口服有效的鞘氨醇-1-磷酸受体 1 (S1P1) 激动剂。该化合物通过影响淋巴细胞的迁移和功能而在调节免疫系统中发挥着至关重要的作用。 S1P1 激动剂 III 因其潜在的治疗应用而得到广泛研究,特别是在治疗多发性硬化症等自身免疫性疾病方面 .
科学研究应用
S1P1 激动剂 III 具有广泛的科学研究应用:
化学: 它被用作工具化合物来研究 S1P1 受体的结构和功能。
生物学: 该化合物有助于了解 S1P1 在免疫细胞运输和信号传导中的作用。
医学: S1P1 激动剂 III 正在研究其治疗自身免疫性疾病的潜力,包括多发性硬化症和炎症性肠病。
作用机制
S1P1 激动剂 III 通过与 S1P1 受体(一种 G 蛋白偶联受体)结合发挥作用。这种结合导致受体内化,阻止淋巴细胞从淋巴结中流出。结果,循环淋巴细胞的数量减少,这有助于控制自身免疫反应。 该化合物还影响参与细胞存活、增殖和迁移的各种信号通路 .
类似化合物:
芬戈莫德: 一种非选择性 S1P 受体调节剂,用于治疗多发性硬化症。
西庞莫德: 一种选择性 S1P1 和 S1P5 受体调节剂,在多发性硬化症中具有应用。
独特性: S1P1 激动剂 III 因其对 S1P1 受体的高选择性和强大的口服活性而独一无二。 与其他一些调节剂不同,它不会影响其他 S1P 受体,这降低了脱靶效应的风险并增强了其治疗潜力 .
生化分析
Biochemical Properties
S1P1 Agonist III interacts with several biomolecules, primarily the sphingosine-1-phosphate receptor 1 (S1P1). It acts as a potent and reversible agonist of this receptor, exhibiting an EC50 of 35 nM with 96% efficacy . The nature of these interactions is primarily through binding to the receptor, triggering a cascade of intracellular events .
Cellular Effects
S1P1 Agonist III has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in lymphocyte/hematopoietic cell trafficking , and it’s involved in inflammation, immunity, angiogenesis, vascular permeability .
Molecular Mechanism
The molecular mechanism of action of S1P1 Agonist III involves its binding to the S1P1 receptor, leading to a series of intracellular events. This includes the activation of various signaling pathways, changes in gene expression, and potential enzyme inhibition or activation . The binding of S1P1 Agonist III to the receptor leads to receptor internalization, subsequent ubiquitination, and proteasome degradation .
Temporal Effects in Laboratory Settings
Over time, S1P1 Agonist III has shown to exert stable effects on cellular function in laboratory settings. It has been observed to improve cardiac and renal functions in a rat model of metabolic syndrome LVH and diastolic function
Dosage Effects in Animal Models
The effects of S1P1 Agonist III vary with different dosages in animal models. For instance, it has been shown to improve endothelial function and reduce cardiac hypertrophy in obese ZSF1 rats when administered at specific dosages . The threshold effects and potential toxic or adverse effects at high doses need further exploration.
Metabolic Pathways
S1P1 Agonist III is involved in the sphingosine-1-phosphate (S1P) metabolic pathway . It interacts with enzymes such as sphingosine kinases and potentially influences metabolic flux or metabolite levels. The exact metabolic pathways and the role of S1P1 Agonist III in these pathways warrant further study.
Transport and Distribution
S1P1 Agonist III is likely transported and distributed within cells and tissues via specific transporters or binding proteins
Subcellular Localization
It is plausible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
合成路线和反应条件: S1P1 激动剂 III 的合成涉及几个关键步骤,包括核心结构的形成以及随后的功能化反应条件通常涉及使用强碱和有机溶剂以促进所需产物的形成 .
工业生产方法: S1P1 激动剂 III 的工业生产遵循类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱。 自动化反应器和连续流系统的使用可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型: S1P1 激动剂 III 会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物,这些衍生物可能具有改变的生物活性。
还原: 还原反应可以改变分子上的官能团,可能增强其稳定性和功效。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 经常使用诸如氢化铝锂和硼氢化钠等还原剂。
主要产物: 从这些反应中形成的主要产物包括 S1P1 激动剂 III 的各种类似物,每种类似物都具有独特的特性和潜在的治疗应用 .
相似化合物的比较
Fingolimod: A non-selective S1P receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective S1P1 and S1P5 receptor modulator with applications in multiple sclerosis.
Ozanimod: Another selective S1P1 and S1P5 receptor modulator used for treating multiple sclerosis.
Uniqueness: S1P1 Agonist III is unique due to its high selectivity for the S1P1 receptor and its potent oral activity. Unlike some other modulators, it does not affect other S1P receptors, which reduces the risk of off-target effects and enhances its therapeutic potential .
生物活性
Sphingosine-1-phosphate (S1P) is a bioactive lipid that plays a crucial role in various physiological processes, including immune cell trafficking, vascular integrity, and cellular proliferation. The S1P1 receptor, one of the five G protein-coupled receptors for S1P, is particularly significant in mediating these biological effects. S1P1 Agonist III is a selective agonist that has been studied for its potential therapeutic applications, particularly in immunomodulation and vascular biology.
S1P1 Agonist III operates primarily through the activation of the S1P1 receptor, leading to several downstream effects:
- Endothelial Cell Function : Activation of S1P1 on endothelial cells promotes vascular maturation and integrity by enhancing nitric oxide (NO) production through endothelial nitric oxide synthase (eNOS) activation. This mechanism is crucial for maintaining vascular homeostasis and preventing permeability issues .
- Immune Cell Trafficking : The agonist induces lymphopenia by promoting the egress of lymphocytes from lymphoid organs into circulation. This effect is mediated by S1P1 receptor signaling, which influences the movement and retention of immune cells .
Pharmacological Profile
S1P1 Agonist III exhibits a favorable pharmacokinetic profile characterized by:
- Selectivity : It shows selectivity for the S1P1 receptor over other subtypes (S1P2 and S1P3), reducing the risk of cardiovascular side effects commonly associated with broader S1P receptor agonists .
- Efficacy : In preclinical studies, S1P1 Agonist III demonstrated significant efficacy in models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), comparable to existing treatments like Fingolimod but with fewer adverse effects .
Study 1: Efficacy in Autoimmune Models
A study compared the effects of S1P1 Agonist III with Fingolimod in EAE models. Results indicated that:
- Reduction in Clinical Symptoms : Both compounds reduced clinical scores significantly; however, S1P1 Agonist III resulted in milder lymphopenia and quicker reconstitution of circulating lymphocytes post-treatment cessation compared to Fingolimod .
Study 2: Vascular Integrity Assessment
In another study assessing endothelial function, S1P1 Agonist III was shown to enhance NO production and improve blood flow recovery in ischemic limbs, indicating its potential use in therapeutic angiogenesis .
Research Findings Summary
Study | Focus | Findings | Implications |
---|---|---|---|
Study 1 | EAE Model | Comparable efficacy to Fingolimod with milder side effects | Potential alternative for MS treatment |
Study 2 | Vascular Function | Enhanced NO production and blood flow recovery | Therapeutic potential in ischemic conditions |
属性
IUPAC Name |
4-methoxy-N-[[4-phenyl-3-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c1-30-18-9-10-25-12-16(18)19(28)27-20(29)26-14-7-8-15(13-5-3-2-4-6-13)17(11-14)21(22,23)24/h2-12H,1H3,(H2,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDQTQOMWDNTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)C3=CC=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。